![molecular formula C15H6N2OS B12539180 Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- CAS No. 143034-08-6](/img/structure/B12539180.png)
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is a complex organic compound known for its unique structure and properties. This compound features a naphtho[2,3-b]thiophene core with a 4-oxo substituent and a propanedinitrile group. Its molecular structure and functional groups make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by commercially available Pd/C and does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydroxy or amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action for Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, (ethoxymethylene)-: Another derivative with different substituents, used in similar applications.
Naphtho[2,3-b]furan-4,9-dione: A related compound with a furan ring instead of a thiophene ring, synthesized via similar methods.
Uniqueness
Propanedinitrile, (4-oxonaphtho[2,3-b]thien-9(4H)-ylidene)- is unique due to its specific combination of functional groups and core structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.
Eigenschaften
CAS-Nummer |
143034-08-6 |
|---|---|
Molekularformel |
C15H6N2OS |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
2-(4-oxobenzo[f][1]benzothiol-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H6N2OS/c16-7-9(8-17)13-10-3-1-2-4-11(10)14(18)12-5-6-19-15(12)13/h1-6H |
InChI-Schlüssel |
MEBHSVCHNYJFRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=O)C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


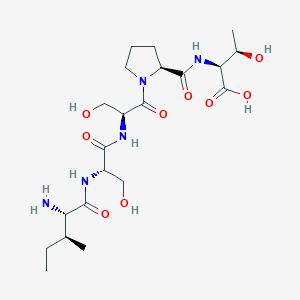
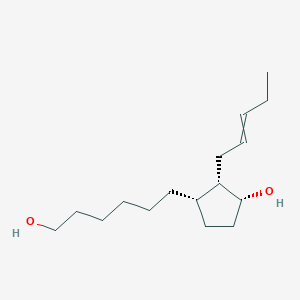
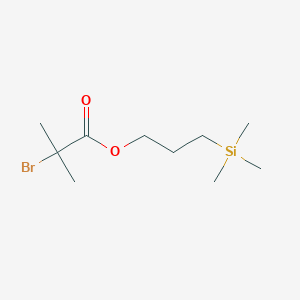

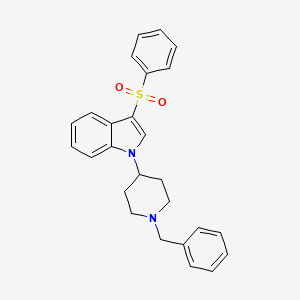
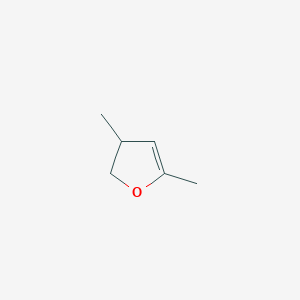
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
![Sulfonium, [2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]dimethyl-, chloride](/img/structure/B12539142.png)
![Ethyl 3-{3-methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B12539145.png)
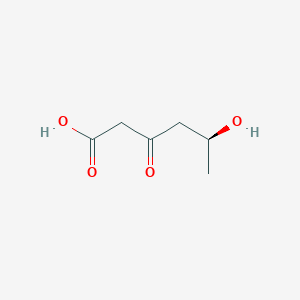
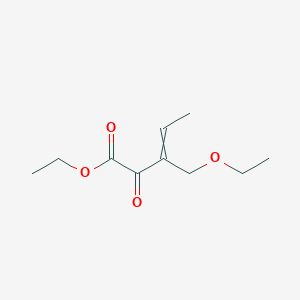
![(3R,4R)-3-(Propan-2-yl)-4-[(trimethylsilyl)ethynyl]oxetan-2-one](/img/structure/B12539162.png)
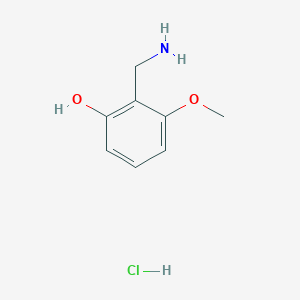
![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
